molecular formula C16H18F6N4O2 B11589137 7-cyclohexyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

7-cyclohexyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No.: B11589137
M. Wt: 412.33 g/mol
InChI Key: OECQEILZNDOVRO-UHFFFAOYSA-N
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Description

7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, two methyl groups, and two trifluoromethyl groups attached to a pyrimido[4,5-d][1,3]diazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE typically involves multi-step organic reactions One common approach is to start with the cyclohexylamine and react it with a suitable diketone to form the cyclohexyl-substituted intermediate This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrimido[4,5-d][1,3]diazine core

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoromethylating agents like trifluoromethyl iodide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-5,5-bis(trifluoromethyl)-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Lacks the cyclohexyl group.

    7-Cyclohexyl-1,3-dimethyl-5,5-dimethyl-1H,2H,3H,4H,5H,8H-pyrimido[4,5-d][1,3]diazine-2,4-dione: Lacks the trifluoromethyl groups.

Uniqueness

The presence of both cyclohexyl and trifluoromethyl groups in 7-CYCLOHEXYL-1,3-DIMETHYL-5,5-BIS(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,8H-PYRIMIDO[4,5-D][1,3]DIAZINE-2,4-DIONE imparts unique chemical and physical properties, such as increased lipophilicity and stability, making it distinct from similar compounds.

Properties

Molecular Formula

C16H18F6N4O2

Molecular Weight

412.33 g/mol

IUPAC Name

7-cyclohexyl-1,3-dimethyl-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C16H18F6N4O2/c1-25-11-9(12(27)26(2)13(25)28)14(15(17,18)19,16(20,21)22)24-10(23-11)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,23,24)

InChI Key

OECQEILZNDOVRO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)C(N=C(N2)C3CCCCC3)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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